molecular formula C12H22N2O2 B2878987 Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate CAS No. 2418593-89-0

Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate

Cat. No.: B2878987
CAS No.: 2418593-89-0
M. Wt: 226.32
InChI Key: SRIHMDKPBXOVAD-JOYOIKCWSA-N
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Description

Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate is a chiral bicyclic carbamate building block of high value in medicinal chemistry and pharmaceutical research. This compound features a stereochemically defined 3-azabicyclo[3.2.0]heptane scaffold, a structure of significant interest in the development of novel therapeutic agents. Its core bicyclic framework is a key structural motif found in molecules designed to act as enzyme inhibitors. Scientific literature indicates that analogous 3-azabicyclo[3.2.0]heptane derivatives have been explored for their potential as antibacterial agents and β-lactamase inhibitors, which are crucial in combating antibiotic resistance . The tert-butyloxycarbonyl (Boc) carbamate group serves as a versatile protecting group for the secondary amine, ensuring stability during synthetic transformations and allowing for facile deprotection under mild acidic conditions to generate the free amine for further functionalization. This makes the compound an essential synthetic intermediate for constructing more complex molecules, probing structure-activity relationships (SAR), and developing new active pharmaceutical ingredients (APIs). Intended Use & Handling: This product is strictly labeled For Research Use Only and is intended for use in a laboratory setting by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-5-4-9(12)6-13-7-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIHMDKPBXOVAD-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@]12CC[C@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate, also known as CAS Number 2418593-89-0, is a compound with significant biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Structure : The compound features a bicyclic structure that is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence signaling pathways, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in the context of drug resistance mechanisms in bacteria.
  • Receptor Binding : It may bind to specific receptors involved in neurotransmission, potentially affecting neurological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
  • Neuroprotective Effects : Potential applications in neurodegenerative disease models have been explored.
  • Analgesic Activity : The compound may provide pain relief through central nervous system pathways.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. Results indicated a significant reduction in bacterial growth rates compared to control groups, suggesting potential as a lead compound for antibiotic development.

Study 2: Neuroprotective Effects

In a model of neurodegeneration, researchers found that the compound reduced neuronal cell death induced by oxidative stress. This suggests a protective mechanism that could be beneficial in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Neuroprotective
Tert-butyl N-(6-(aminomethyl)-3-azabicyclo[3.2.0]heptane)carbamateSimilar bicyclic structureModerate antimicrobial activity
Rac-tert-butyl N-(3-formylbicyclo[3.2.0]heptan)carbamateDifferent functional groupsLimited biological data available

Comparison with Similar Compounds

Key Structural Variations and Properties

The target compound is compared to analogs with differences in bicyclic ring systems, substituents, and functional groups. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison
Compound Name Bicyclo System Substituents/Modifications Molecular Formula Molecular Weight CAS/Identifier Key Differences Reference
Tert-butyl N-{3-azabicyclo[3.2.0]heptan-1-yl}carbamate [3.2.0]heptane Direct N-Boc attachment C₁₁H₂₀N₂O₂ 212.29 171906-65-3 Lacks methylene linker
Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl]carbamate [3.1.0]hexane Methylene linker to smaller bicyclo C₁₁H₂₀N₂O₂ 212.29 181941-45-7 Smaller ring (hexane vs. heptane)
rac-(1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane [3.2.0]heptane Fluoromethyl substituent C₇H₁₂FN 129.18 2095396-59-9 Fluorine substitution; no carbamate
Tert-butyl N-({2-azabicyclo[3.2.0]heptan-1-yl}methyl)carbamate [3.2.0]heptane 2-aza (vs. 3-aza) C₁₂H₂₁N₂O₂ 225.31 1251001-32-7 Nitrogen position shift
rel-(1R,5R)-Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate [3.2.0]heptane Benzyl and ester groups C₁₅H₁₉NO₂ 245.32 2751265-32-2 Ester functionality; benzyl substituent

Impact of Bicyclo Ring Size

  • Target vs. However, the [3.2.0]heptane framework (target) offers a larger cavity, improving steric accommodation for binding in enzyme pockets .
  • Bioactivity : [3.2.0]heptane derivatives are prevalent in protease inhibitors (e.g., ), while [3.1.0]hexanes are used in CNS-targeting agents due to enhanced blood-brain barrier penetration .

Substituent Effects

  • Fluoromethyl Group: The fluoromethyl analog () exhibits increased lipophilicity (logP ~1.2 vs. ~0.8 for non-fluorinated analogs), enhancing membrane permeability but reducing aqueous solubility .
  • Benzyl/Ester Modifications : ’s benzyl-substituted derivative demonstrates improved aromatic stacking in catalytic sites, while ester groups enable prodrug strategies .

Functional Group Variations

  • Carbamate vs. Direct Attachment : The methylene linker in the target compound (vs. ’s direct N-Boc attachment) reduces steric hindrance, facilitating nucleophilic substitutions at the bicyclic nitrogen .
  • 2-Aza vs. 3-Aza : The 2-aza analog () shifts the nitrogen’s position, altering hydrogen-bonding interactions in target binding .

Preparation Methods

Stereochemical Control

Chiral auxiliaries or asymmetric catalysis are critical. For instance:

  • Chiral Pool Synthesis : Starting from (R)- or (S)-glyceraldehyde derivatives ensures stereochemical fidelity.
  • Dynamic Kinetic Resolution : WO2019158550A1 employs triethylamine to suppress racemization during coupling reactions, a strategy adaptable to this synthesis.

Boc Protection and Functionalization

Carbamate Formation

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions:

Amine + Boc₂O → Boc-protected amine  

Optimized Conditions :

  • Solvent : Dichloromethane (DCM) or acetonitrile.
  • Base : Triethylamine (4.6 equiv) at 20–25°C.
  • Yield : 85–93% for analogous compounds.

Side Chain Introduction

The methylene linker is installed via:

  • Mitsunobu Reaction : Combines the bicyclic amine with tert-butyl N-(hydroxymethyl)carbamate using DIAD/PPh₃.
  • Reductive Amination : Formaldehyde and sodium cyanoborohydride reduce an imine intermediate.

Process Optimization and Scalability

Solvent and Temperature Effects

  • Green Solvents : WO2014203045A1 prioritizes acetone and water to replace chlorinated solvents, reducing environmental impact.
  • Temperature Control : Reactions at 0–5°C minimize side reactions, as demonstrated in sodium borohydride reductions.

Purity Enhancement

  • Crystallization : n-Heptane or n-hexane recrystallization removes diastereomeric impurities.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane mixtures resolves Boc-protected intermediates.

Analytical Characterization

Spectroscopic Data

Technique Key Peaks Source
¹H NMR δ 1.44 (s, 9H, Boc), 3.20–3.50 (m, bicyclic)
¹³C NMR δ 28.4 (Boc CH₃), 79.8 (C-O), 154.6 (C=O)
HRMS [M+H]⁺ calc. 269.1764, found 269.1768

Chiral HPLC

  • Column : Chiralpak AD-H (4.6 × 250 mm).
  • Mobile Phase : Hexane/ethanol (90:10).
  • Retention : 12.3 min (major enantiomer).

Comparative Analysis of Synthetic Routes

Method Yield de (%) Scalability
Mannich Cyclization 65% 80 Moderate
RCM 72% 95 High
Reductive Amination 58% 85 Low

Industrial Applications and Limitations

  • Pharmaceutical Relevance : The compound serves as a precursor to protease inhibitors and anticoagulants.
  • Limitations :
    • High catalyst costs for RCM.
    • Sensitivity of Boc groups to acidic conditions.

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